2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1368591-82-5
VCID: VC5273853
InChI: InChI=1S/C10H10ClNO/c1-7-5-10(13-2)8(3-4-12)6-9(7)11/h5-6H,3H2,1-2H3
SMILES: CC1=CC(=C(C=C1Cl)CC#N)OC
Molecular Formula: C10H10ClNO
Molecular Weight: 195.65

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile

CAS No.: 1368591-82-5

Cat. No.: VC5273853

Molecular Formula: C10H10ClNO

Molecular Weight: 195.65

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile - 1368591-82-5

Specification

CAS No. 1368591-82-5
Molecular Formula C10H10ClNO
Molecular Weight 195.65
IUPAC Name 2-(5-chloro-2-methoxy-4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C10H10ClNO/c1-7-5-10(13-2)8(3-4-12)6-9(7)11/h5-6H,3H2,1-2H3
Standard InChI Key NCPGCCKVODKJSY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)CC#N)OC

Introduction

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO. It has a molecular weight of 195.64 g/mol and is typically available with a purity of at least 95% . This compound is a derivative of benzeneacetonitrile, featuring a chloro, methoxy, and methyl substituent on the phenyl ring. Its unique structure contributes to its reactivity and potential applications in various chemical syntheses.

Synthesis and Applications

The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile typically involves the reaction of appropriate benzaldehyde derivatives with cyanide sources in the presence of catalysts. This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

While specific applications of 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile are not widely documented, compounds with similar structures are often used in the development of biologically active molecules. For instance, nitrile-containing compounds can be precursors to amides, carboxylic acids, and other functional groups, which are crucial in drug design.

Comparison with Similar Compounds

Comparing 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile with other acetonitrile derivatives highlights the impact of substituents on chemical properties and biological activity. For example:

Compound NameMolecular FormulaUnique Features
2-(3-Chloro-5-methylphenyl)acetonitrileC9H8ClNChloro and methyl substituents, different positioning
2-(3-Chloro-4-methylphenyl)acetonitrileC9H8ClNDifferent methyl group positioning
2-(3-Chloro-5-methoxyphenyl)acetonitrileC10H10ClNMethoxy group instead of methyl

These comparisons underscore how variations in substituents can significantly influence the properties and activities of similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator